molecular formula C11H15BO4 B153565 4-(2-Tetrahydropyranyloxy)phenylboronic acid CAS No. 182281-01-2

4-(2-Tetrahydropyranyloxy)phenylboronic acid

Cat. No. B153565
CAS RN: 182281-01-2
M. Wt: 222.05 g/mol
InChI Key: DMGMCZRNMYQQQB-UHFFFAOYSA-N
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Description

4-(2-Tetrahydropyranyloxy)phenylboronic acid (THPOPBA) is a boronic acid that can be used in organic synthesis and as a reagent in a variety of scientific research applications. It is an important reagent in the synthesis of heterocyclic compounds, and it is also used as a catalyst in cross-coupling reactions. THPOPBA is a versatile reagent that can be used in a variety of synthetic and research applications.

Scientific Research Applications

  • Catalyst in Synthesis of Tetrahydrobenzo[b]pyrans : Phenylboronic acid has been used as a non-toxic catalyst for the efficient and rapid synthesis of tetrahydrobenzo[b]pyrans. This method offers advantages like operational simplicity, shorter reaction time, higher yields, and minimal environmental pollution (Nemouchi et al., 2012).

  • Carbohydrate Chemistry Applications : In carbohydrate chemistry, phenylboronic acid is used to condense with diols to form cyclic esters. These esters are useful in the synthesis of specifically substituted or oxidized sugar derivatives (Ferrier, 1972).

  • Dehydrative Amidation Catalyst : It is an effective catalyst for dehydrative amidation between carboxylic acids and amines, particularly useful for α-dipeptide synthesis (Wang et al., 2018).

  • Supramolecular Assembly Design : Phenylboronic and 4-methoxyphenylboronic acids have been used in the design and synthesis of supramolecular assemblies, utilizing hydrogen bonds between hetero N-atoms and -B(OH)2 (Pedireddi et al., 2004).

  • Two-Photon Imaging and Photodynamic Therapy : Phenylboronic acid-functionalized pyrene derivatives have been synthesized for specific and efficient imaging of sialic acid on living cells. These compounds also have applications in photodynamic therapy (Li et al., 2021).

  • Recognition and Separation of Polyol Compounds : Phenylboronic acid and its derivatives form reversible complexes with polyol compounds, which include saccharides, glycolipids, and glycoproteins. This property is exploited in the recognition, separation, and detection of these compounds, with potential in self-regulated insulin delivery, tissue engineering, and sensor systems (Liang-yin, 2006).

  • Self-Assembled Nanoparticles for Insulin Delivery : Phenylboronic acid derivatives have been used to form stable nanoparticles for nasal delivery of insulin. These nanoparticles have shown non-cytotoxicity and potential as carriers for peptide and protein drugs (Cheng et al., 2012).

  • Anion Recognition Properties : Phenylboronic acids can act as Brønsted acid type receptors through hydrogen bonding and as Lewis acid type receptors forming tetrahedral adducts with certain anions. This property is useful in sensing anions optically (Martínez-Aguirre & Yatsimirsky, 2015).

Safety and Hazards

The compound is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It can cause skin irritation (H315) and serious eye irritation (H319) . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Future Directions

The compound has been used in the synthesis of diclhoroacetamide analogs displaying high anti-cancer activity . This suggests potential future directions in cancer research and treatment.

properties

IUPAC Name

[4-(oxan-2-yloxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BO4/c13-12(14)9-4-6-10(7-5-9)16-11-3-1-2-8-15-11/h4-7,11,13-14H,1-3,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMGMCZRNMYQQQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2CCCCO2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60407551
Record name {4-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

182281-01-2
Record name {4-[(Oxan-2-yl)oxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60407551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Tetrahydro-2H-pyran-2-yloxy)phenylboronic Acid (contains varying amounts of Anhydride)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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